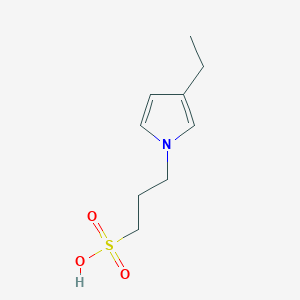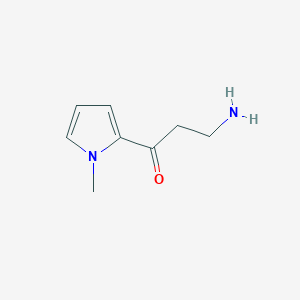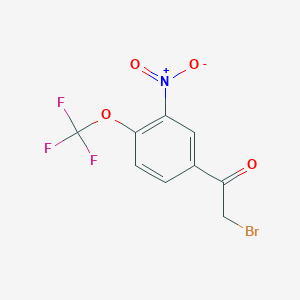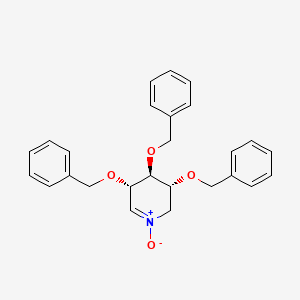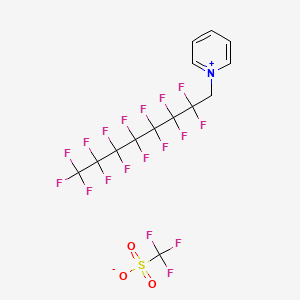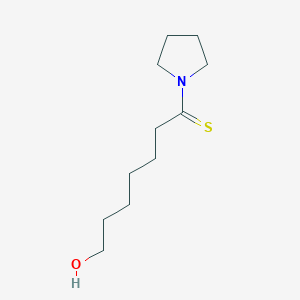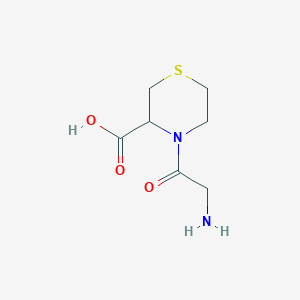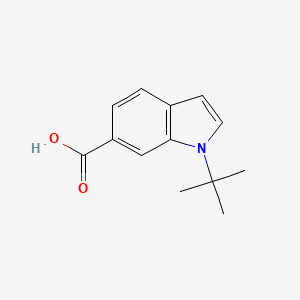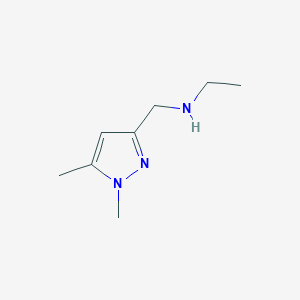
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of both hydrazinocarbonyl and hydroxy-ethyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid.
Formation of Benzoyl Chloride: The benzoic acid is converted to benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation: The benzoyl chloride is then reacted with 1-hydrazinocarbonyl-2-hydroxy-ethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazinocarbonyl group can be reduced to form an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 3,4-dichloro-N-(1-carbonyl-2-hydroxy-ethyl)-benzamide.
Reduction: Formation of 3,4-dichloro-N-(1-amino-2-hydroxy-ethyl)-benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May have potential as a biochemical probe or inhibitor due to its functional groups.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The hydrazinocarbonyl group could form covalent bonds with active site residues, while the hydroxy-ethyl group may enhance binding affinity through hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloro-N-(2-hydroxyethyl)-benzamide: Lacks the hydrazinocarbonyl group.
3,4-Dichloro-N-(1-hydrazinocarbonyl-ethyl)-benzamide: Lacks the hydroxy group.
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-methoxy-ethyl)-benzamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide is unique due to the presence of both hydrazinocarbonyl and hydroxy-ethyl functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H11Cl2N3O3 |
|---|---|
Molekulargewicht |
292.12 g/mol |
IUPAC-Name |
3,4-dichloro-N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)benzamide |
InChI |
InChI=1S/C10H11Cl2N3O3/c11-6-2-1-5(3-7(6)12)9(17)14-8(4-16)10(18)15-13/h1-3,8,16H,4,13H2,(H,14,17)(H,15,18) |
InChI-Schlüssel |
GMOBRYVDVAPDHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NC(CO)C(=O)NN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


